molecular formula C19H18N4OS2 B2592257 (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one CAS No. 433702-02-4

(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one

Cat. No. B2592257
CAS RN: 433702-02-4
M. Wt: 382.5
InChI Key: FTVJASXSYXCCGL-JXAWBTAJSA-N
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Description

The compound is a derivative of thiazolo[3,2-a]pyrimidin . It has been synthesized by combining benzofuran-2-yl)-6-phenyl-2H-thiazolo[3,2-a]pyrimidin-3 (8aH)-one motif with hydrazinocarbothioamide .


Synthesis Analysis

The synthesis of this compound involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This reaction is visible-light-mediated and catalyst-free .


Molecular Structure Analysis

The molecular structure of the compound has been confirmed explicitly by heteronuclear 2D-NMR [(1H–13C) HMBC, (1H–13C) HMQC] spectroscopic and X-ray crystallographic studies .


Chemical Reactions Analysis

The compound is involved in a visible-light-mediated catalyst-free reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of NBS and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions .

Scientific Research Applications

Pharmaceutical Research

Due to the presence of a thiazolo[3,4-a]pyrimidin ring, the compound could be explored for its potential pharmacological activities. Thiazolopyrimidines are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties . The specific substitutions on the ring in this compound might offer unique interactions with biological targets.

Material Science

The compound’s rigid and planar structure, along with the presence of sulfur atoms, suggests it could be used in the development of novel organic semiconductor materials. These materials are crucial for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Catalysis

Organic compounds containing sulfur, such as thiazoles, often serve as ligands in transition metal catalysis. This compound could potentially be used to develop new catalysts for a variety of chemical reactions, including those important in green chemistry .

Molecular Sensing

The compound’s conjugated system and the presence of heteroatoms make it a good candidate for use in molecular sensing technologies. It could be incorporated into sensors that detect environmental pollutants or specific biomolecules .

Organic Synthesis

Given its complex structure, this compound could serve as a key intermediate in the synthesis of more elaborate organic molecules. Its reactive sites could be exploited in various organic transformations .

Biological Probes

The structural features of the compound suggest it could be modified to act as a fluorescent probe. Such probes are valuable tools in biochemistry and cell biology for imaging and tracking different cellular processes .

Mechanism of Action

The molecular docking study shows the molecules display excellent docking scores with PDB: 1dg5 protein and shows the hydrogen bonds with GLY-18, ARG-45, ILE-14 and ILE-20 amino acids residues .

Future Directions

The compound has been evaluated for antitubercular activities. Amongst these synthesized compounds, most of the compounds were found to be effective growth inhibitors of this strain and well to moderate antitubercular activities . This suggests potential future directions in the development of antitubercular drugs.

properties

IUPAC Name

(5Z)-5-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-11-10-12(2)23-16(20-11)15(13-8-6-5-7-9-13)26-18(23)14-17(24)22(4)19(25)21(14)3/h5-10H,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVJASXSYXCCGL-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(SC(=C3C(=O)N(C(=S)N3C)C)N12)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(S/C(=C\3/C(=O)N(C(=S)N3C)C)/N12)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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